Methane, dichloro((chloromethyl)sulfonyl)-
CAS No.: 64568-19-0
Cat. No.: VC18473539
Molecular Formula: C2H3Cl3O2S
Molecular Weight: 197.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64568-19-0 |
---|---|
Molecular Formula | C2H3Cl3O2S |
Molecular Weight | 197.5 g/mol |
IUPAC Name | dichloro(chloromethylsulfonyl)methane |
Standard InChI | InChI=1S/C2H3Cl3O2S/c3-1-8(6,7)2(4)5/h2H,1H2 |
Standard InChI Key | GKWWRFYDQONRHI-UHFFFAOYSA-N |
Canonical SMILES | C(S(=O)(=O)C(Cl)Cl)Cl |
Introduction
Structural and Nomenclature Analysis
The systematic IUPAC name "methane, dichloro((chloromethyl)sulfonyl)-" corresponds to a methane backbone substituted with two chlorine atoms and a (chloromethyl)sulfonyl group (-SO₂-CH₂Cl). This structure implies a tetrahedral geometry at the sulfur center, with possible resonance stabilization of the sulfonyl moiety. The presence of three chlorine atoms (two on methane, one on the methyl group) suggests significant electrophilicity, akin to MsCl .
Comparisons to methanesulfonyl chloride (CH₃SO₂Cl) highlight key differences:
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Electrophilic character: The additional chlorine substituents in the target compound likely enhance its reactivity toward nucleophiles, potentially accelerating hydrolysis or alcoholysis reactions .
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Steric effects: The chloromethyl group (-CH₂Cl) may impose steric hindrance, altering reaction kinetics compared to simpler sulfonyl chlorides.
Synthetic Pathways and Reactivity
While direct synthesis routes for methane, dichloro((chloromethyl)sulfonyl)- remain undocumented, plausible methods can be extrapolated from MsCl production :
Radical Chlorination of Methanesulfonyl Chloride
A hypothetical pathway involves radical-mediated chlorination of MsCl using Cl₂ under UV irradiation:
This reaction would require stringent control of stoichiometry to avoid over-chlorination, a common issue in radical halogenation .
Sulfonation of Dichloromethane
Alternative approaches may employ dichloromethane (CH₂Cl₂) as a substrate:
Subsequent chloromethylation via Friedel-Crafts alkylation could introduce the -CH₂Cl group .
Analytical Detection and Quantification
Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM), validated for MsCl detection in pharmaceuticals , provides a template for analyzing the target compound:
Method Development Parameters
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Column selection: Polar stationary phases (e.g., DB-624) optimize separation of sulfonyl chlorides .
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Detection ions: Characteristic fragments may include m/z 83 ([SO₂Cl]⁺), 85 ([CH₂Cl]⁺), and 49 ([Cl]⁺) .
Table 1: Hypothetical Linearity Data for Methane, Dichloro((chloromethyl)sulfonyl)-
Concentration (ppm) | Peak Area |
---|---|
1.0 | 12,345 |
2.5 | 30,678 |
5.0 | 61,234 |
7.5 | 92,101 |
10.0 | 123,456 |
Correlation coefficient (R²) = 0.998 |
Stability and Degradation Profiles
The compound’s stability likely depends on:
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